

Synthesis of 1,2-Dioleoyl-sn-glycero-3-succinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dioleoyl-sn-glycero-3-succinate

Cat. No.: B15553122

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

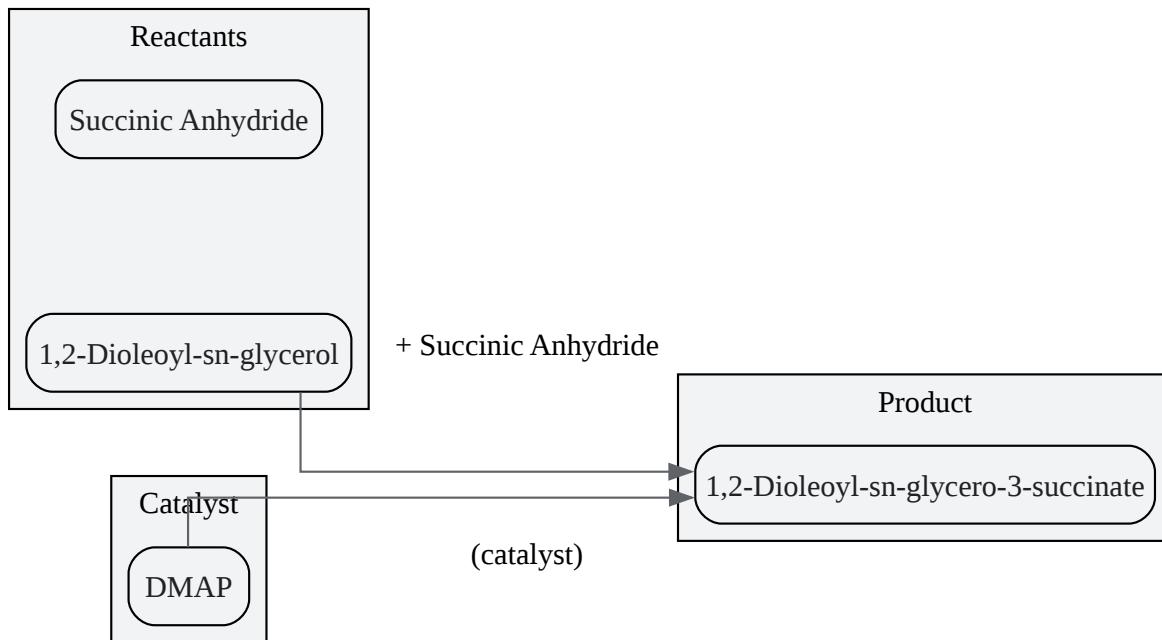
1,2-Dioleoyl-sn-glycero-3-succinate (DOGS) is an anionic phospholipid of significant interest in the field of drug delivery and biomembrane research. Its unique structure, featuring two unsaturated oleoyl chains and a pH-responsive succinate headgroup, imparts desirable properties for the formulation of liposomes and other lipid-based nanoparticles. This technical guide provides a comprehensive overview of the chemical synthesis of DOGS, including a detailed, plausible experimental protocol, purification methods, and characterization data. The information presented herein is intended to equip researchers with the necessary knowledge to produce and utilize this versatile lipid for advanced drug delivery applications.

Introduction

The rational design of lipid-based drug delivery systems often requires the use of functionalized lipids to control the physicochemical properties of the carrier, such as surface charge, stability, and release characteristics. **1,2-Dioleoyl-sn-glycero-3-succinate** is a valuable tool in this regard, offering a negatively charged surface that can influence liposome-cell interactions and a pH-sensitive headgroup that can be exploited for triggered drug release in acidic microenvironments, such as those found in tumors or endosomes. The synthesis of DOGS involves the esterification of the primary hydroxyl group of 1,2-dioleoyl-sn-glycerol with succinic

anhydride. This guide outlines a detailed methodology for this synthesis, drawing upon established principles of organic chemistry and lipid synthesis.

Properties of 1,2-Dioleoyl-sn-glycero-3-succinate


A summary of the key physicochemical properties of DOGS is presented in Table 1.

Property	Value	Reference
Molecular Formula	C43H76O8	[1]
Molecular Weight	721.06 g/mol	[2]
Appearance	White Solid or Light yellow liquid	[1] [2]
Purity	≥95% (commercially available)	[1]
Solubility	Soluble in chloroform, methanol, and ethanol	[1]
Storage	-20°C, away from light	[1] [2]

Synthesis of 1,2-Dioleoyl-sn-glycero-3-succinate

The synthesis of **1,2-Dioleoyl-sn-glycero-3-succinate** is achieved through the reaction of 1,2-dioleoyl-sn-glycerol with succinic anhydride. This reaction is typically catalyzed by a base, such as 4-dimethylaminopyridine (DMAP), which activates the anhydride for nucleophilic attack by the hydroxyl group of the diacylglycerol.

Reaction Scheme

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of **1,2-Dioleoyl-sn-glycero-3-succinate**.

Experimental Protocol

This protocol is a plausible method based on standard organic synthesis techniques for esterification.

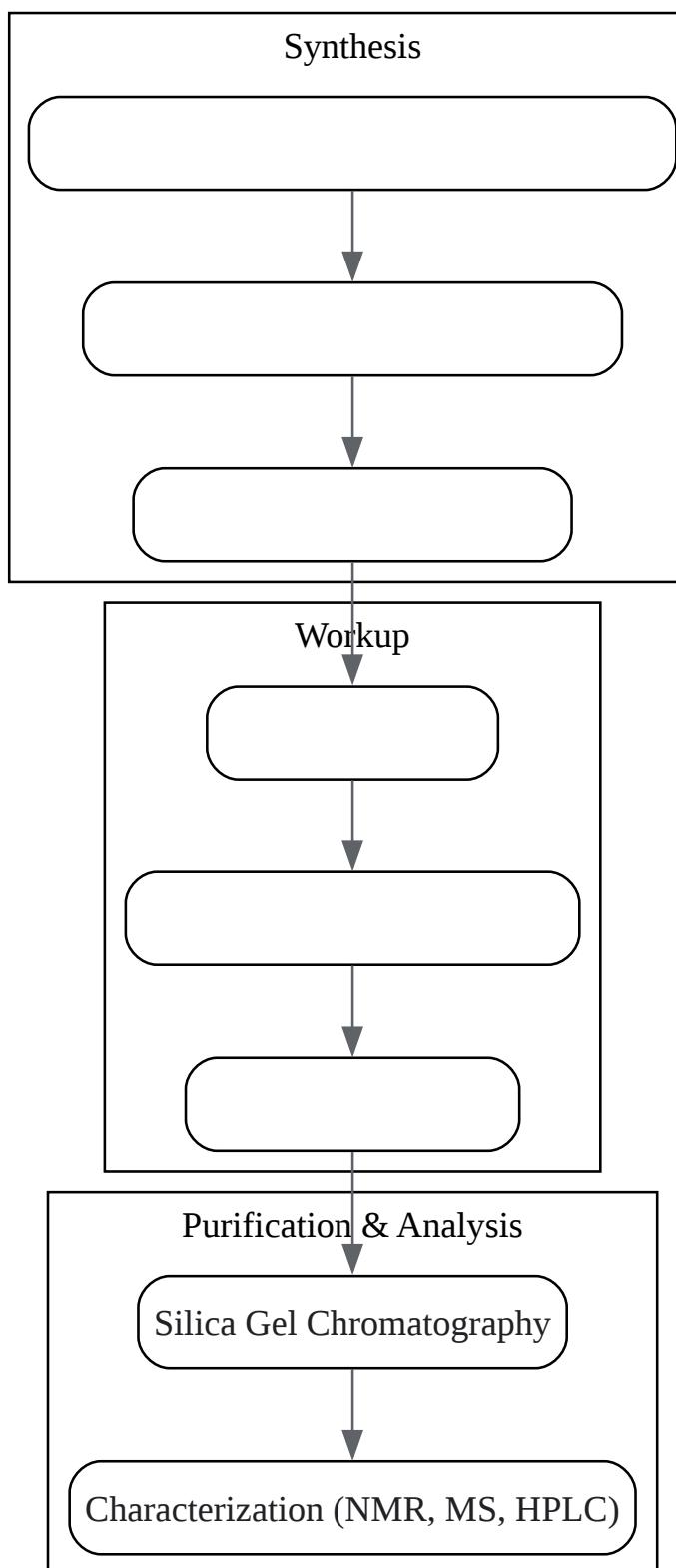
Materials:

- 1,2-dioleoyl-sn-glycerol (1 equivalent)
- Succinic anhydride (1.5 equivalents)
- 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
- Anhydrous dichloromethane (DCM)
- Anhydrous pyridine

- 0.5 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (Brine)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2-dioleoyl-sn-glycerol in anhydrous dichloromethane.
- Addition of Reagents: To the stirred solution, add succinic anhydride and 4-dimethylaminopyridine (DMAP).
- Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting diacylglycerol.
- Workup:
 - Once the reaction is complete, dilute the mixture with dichloromethane.
 - Wash the organic layer sequentially with 0.5 M HCl, water, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by silica gel column chromatography. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can be employed to isolate the desired product.
- Final Product: Collect the fractions containing the pure product (as determined by TLC), combine them, and remove the solvent under reduced pressure to yield **1,2-Dioleoyl-sn-glycero-3-succinate** as a white solid or a viscous oil.


Characterization Data

The successful synthesis of **1,2-Dioleoyl-sn-glycero-3-succinate** should be confirmed by various analytical techniques. Table 2 summarizes the expected characterization data.

Analytical Technique	Expected Results
¹ H NMR	Peaks corresponding to the glycerol backbone, the oleoyl fatty acid chains (including the characteristic olefinic protons), and the succinate moiety.
¹³ C NMR	Resonances for the carbonyl carbons of the ester and carboxylic acid groups, the olefinic carbons of the oleoyl chains, and the carbons of the glycerol backbone.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the calculated mass of the product (e.g., [M-H] ⁻ in negative ion mode).
Purity (by HPLC)	A major peak corresponding to the product, with purity typically >95%.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of **1,2-Dioleoyl-sn-glycero-3-succinate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1,2-Dioleoyl-sn-glycero-3-succinate**.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of **1,2-Dioleoyl-sn-glycero-3-succinate**, a key component in the development of advanced lipid-based drug delivery systems. By following the outlined protocol and employing the described characterization methods, researchers can confidently produce this functionalized lipid for their specific research and development needs. The availability of a reliable synthetic route is crucial for advancing the design and application of sophisticated nanomedicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Dioleoyl-sn-Glycero-3-Succinate - CD BioSustainable [sustainable-bio.com]
- 2. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Synthesis of 1,2-Dioleoyl-sn-glycero-3-succinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15553122#synthesis-of-1-2-dioleoyl-sn-glycero-3-succinate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com